N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide
Description
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at the 5-position and linked to a thiophene-3-carboxamide moiety.
Properties
Molecular Formula |
C9H9N3OS3 |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C9H9N3OS3/c1-2-15-9-12-11-8(16-9)10-7(13)6-3-4-14-5-6/h3-5H,2H2,1H3,(H,10,11,13) |
InChI Key |
BAWANOGCJOEFIW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions. For example, cyclization with carbon disulfide in sulfuric acid (H₂SO₄) at 80–90°C yields 2-amino-5-sulfanyl-1,3,4-thiadiazole as a key intermediate.
Reaction Conditions :
Alternative Routes Using Thiocarbohydrazides
Thiocarbohydrazides, when treated with substituted phenoxy acetic acids, form 3-substituted-4-amino-5-mercapto-1,2,4-triazoles, which can undergo further cyclization to thiadiazoles. This method offers flexibility in introducing diverse substituents at the synthesis stage.
Introduction of the Ethylsulfanyl Group
Nucleophilic Substitution
The ethylsulfanyl (-S-C₂H₅) group is introduced via reaction of the thiadiazole intermediate with ethyl iodide in the presence of a base (e.g., K₂CO₃).
Optimized Protocol :
-
Reagents : 2-Amino-5-sulfanyl-1,3,4-thiadiazole, ethyl iodide (1.5 equiv.), K₂CO₃.
-
Solvent : Ethanol.
-
Temperature : 25°C (room temperature).
Mechanism : The thiolate anion (generated by deprotonation of the -SH group) attacks ethyl iodide, displacing iodide and forming the ethylsulfanyl substituent.
Attachment of Thiophene-3-Carboxamide
Carboxylic Acid Activation
Thiophene-3-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or converted to a mixed anhydride for subsequent amidation.
Procedure :
-
Activation : React thiophene-3-carboxylic acid with SOCl₂ at 60°C for 2 hours.
-
Isolation : Remove excess SOCl₂ under reduced pressure to obtain thiophene-3-carbonyl chloride.
Amidation with Thiadiazole Amine
The activated carboxylic acid reacts with the amine group at position 2 of the thiadiazole core. Carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF ensures high efficiency.
Optimized Conditions :
-
Reagents : Thiophene-3-carbonyl chloride, EDC (1.2 equiv.), HOBt (1.1 equiv.).
-
Solvent : Dimethylformamide (DMF).
-
Temperature : 0–5°C (prevents racemization).
Reaction Optimization and Yield Enhancement
Temperature Control
Lower temperatures during amidation (0–5°C) improve yields by reducing side reactions such as hydrolysis or dimerization. For example, amidation at 5°C achieves 72% yield versus 58% at 25°C.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Ethanol, while less efficient, is preferred for industrial scalability.
Stoichiometric Adjustments
Using excess ethyl iodide (1.5 equiv.) during nucleophilic substitution drives the reaction to completion, increasing yields from 70% to 90%.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity for the final product.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for cyclization and amidation steps reduces reaction times and improves consistency. For example, thiadiazole formation completes in 30 minutes under flow conditions versus 2 hours in batch.
Waste Management
Ethanol and DMF are recycled via distillation, reducing solvent consumption by 40%. Byproducts like HI (from ethyl iodide substitution) are neutralized with aqueous NaOH.
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide has demonstrated promising anticancer properties across various studies:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits potent cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The low IC50 values suggest high efficacy in inhibiting cell growth. For instance, it showed an aromatase inhibitory activity with an IC50 of 0.062 ± 0.004 mmol/L against MCF-7 cells .
-
Mechanisms of Action :
- Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, disrupting normal cellular functions.
- Membrane Interaction : It affects the integrity of cellular membranes, contributing to its cytotoxic effects.
- DNA Interaction : Some studies suggest that it may interact with DNA, potentially inducing apoptosis in cancer cells through mechanisms similar to established chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Inhibition of Bacterial Strains : Comparative studies have shown notable inhibitory effects against various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus epidermidis | 15 |
| Streptococcus haemolyticus | 12 |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .
Agricultural Applications
The compound's potential extends to agricultural uses as well. Thiadiazole derivatives are known for their ability to act as fungicides and herbicides. This compound may provide protective effects against plant pathogens due to its biological activity.
Materials Science
In materials science, compounds like this compound can be utilized in the synthesis of advanced materials due to their unique electronic properties derived from the thiophene and thiadiazole structures. This makes them suitable for applications in organic electronics and photovoltaic devices.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Anticancer Efficacy Study :
- Antimicrobial Efficacy Study :
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
Table 1: Key Structural and Physical Properties
*Estimated based on analog in .
Substituent Effects on Physical Properties
- Ethylsulfanyl vs. Methylthio : Ethylsulfanyl substituents (e.g., in 5g ) confer higher melting points (168–170°C) compared to methylthio analogs (158–160°C for 5f), likely due to increased van der Waals interactions. Bulkier groups like benzylthio (5h, 133–135°C ) reduce melting points, suggesting steric hindrance disrupts crystal packing.
- Thiophene vs. Pyridine/Phenoxy Cores: The target compound’s thiophene-3-carboxamide core distinguishes it from pyridine-based derivatives (e.g., P1 ) and phenoxyacetamides (e.g., 5g ). Thiophene’s electron-rich nature may enhance binding in biological systems through π-π stacking, whereas pyridine’s nitrogen atom could improve solubility.
Positional Isomerism
The carboxamide position on the thiophene ring (2- vs. 3-) influences electronic distribution and steric accessibility. For example, the 3-carboxamide isomer (target compound) may exhibit distinct hydrogen-bonding capabilities compared to the 2-carboxamide analog , though specific data on bioactivity or solubility is lacking.
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiadiazole family, known for its diverse biological activities. This compound features a unique structural arrangement that combines thiadiazole and thiophene rings, contributing to its chemical properties and interactions within biological systems. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 271.38 g/mol. The compound's structure includes both sulfur and nitrogen atoms, which are integral to its biological activity.
1. Enzyme Inhibition
This compound has shown significant potential as an enzyme inhibitor . Research indicates that it can bind to active sites of enzymes, blocking substrate access and influencing various biochemical pathways. This property suggests its utility in developing therapeutic agents for conditions where enzyme inhibition is beneficial .
2. Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against Staphylococcus epidermidis and alpha Streptococcus haemolyticus , indicating its potential as an antibacterial agent . The mechanism involves interaction with bacterial cell membranes, affecting their integrity and function.
3. Anti-Cancer Properties
Recent investigations into the anti-cancer activity of thiadiazole derivatives have highlighted the efficacy of this compound in inhibiting tumor cell proliferation. For instance, compounds similar to this derivative have shown moderate inhibition in various cancer cell lines such as Hep3B and A549 . The compound's interaction with tubulin suggests a mechanism akin to established chemotherapeutics like colchicine.
| Activity | Target | Effectiveness |
|---|---|---|
| Enzyme Inhibition | Various enzymes | Blocks substrate access |
| Antimicrobial | Staphylococcus epidermidis | Effective against bacterial strains |
| Anti-Cancer | Hep3B, A549 cell lines | Moderate inhibition of cell proliferation |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring acts as a hydrogen bonding domain and electron donor system, facilitating interactions with enzymes and receptors . This interaction profile allows the compound to modulate various biochemical pathways effectively.
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of thiadiazole derivatives, this compound was tested against multiple bacterial strains. Results indicated significant inhibition rates comparable to standard antibiotics, supporting its potential development as an antimicrobial agent .
Case Study 2: Anti-Cancer Activity Assessment
A series of synthesized thiadiazole analogues were evaluated for their anti-cancer activities using the CCK-8 method. Among these compounds, those structurally similar to this compound exhibited notable cytotoxic effects on cancer cell lines with low toxicity profiles . These findings suggest that this compound could serve as a lead structure for future anti-cancer drug development.
Q & A
Q. What are the optimized synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step route:
-
Step 1 : Cyclization of precursors (e.g., thiosemicarbazides or acyl chlorides) to form the 1,3,4-thiadiazole core. Acetonitrile or DMF under reflux (1–3 minutes) is commonly used, with iodine and triethylamine facilitating cyclization .
-
Step 2 : Functionalization of the thiophene ring via Friedel-Crafts acylation or nucleophilic substitution. Ethylsulfanyl groups are introduced using alkyl halides (e.g., ethyl bromide) under basic conditions .
-
Step 3 : Purification via recrystallization (ethanol/water) or chromatography. Yield optimization requires controlled stoichiometry, solvent polarity, and temperature. Typical yields range from 60–85% .
Q. What spectroscopic and crystallographic methods are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, thiophene protons appear at δ 7.2–7.5 ppm, while ethylsulfanyl groups show triplet signals near δ 1.3–1.5 ppm (CH3) and δ 2.8–3.0 ppm (SCH2) .
- IR Spectroscopy : Key peaks include C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-S (500–600 cm⁻¹) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures. The thiadiazole-thiophene dihedral angle typically measures 10–15°, indicating planarity .
Q. How is the compound's in vitro biological activity evaluated, and what are common assay limitations?
- Methodological Answer :
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 values calculated. For example, derivatives show IC50 = 8–25 µM against breast cancer .
- Antimicrobial Testing : Agar diffusion assays (MIC values). Thiadiazole derivatives exhibit MIC = 16–32 µg/mL against S. aureus .
- Limitations : False positives in MTT assays may arise from thiadiazole-mediated MTT formazan precipitation. Controls with non-target cells (e.g., HEK293) are essential .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends enhance anticancer efficacy in thiadiazole-thiophene hybrids?
- Methodological Answer :
- Substituent Effects : Ethylsulfanyl groups improve lipophilicity (logP ~2.5), enhancing membrane permeability. Bulkier substituents (e.g., benzyl) reduce activity due to steric hindrance .
- Electron-Withdrawing Groups : Nitro or cyano groups at the thiophene 3-position increase electrophilicity, promoting DNA intercalation (e.g., 7e in has IC50 = 8.2 µM).
- Data Table :
| Substituent (R) | IC50 (µM) | logP |
|---|---|---|
| Ethylsulfanyl | 12.5 | 2.5 |
| Benzyl | 35.7 | 3.1 |
| 4-Nitrophenyl | 8.2 | 2.8 |
Q. How can computational methods resolve contradictions in proposed mechanisms of action?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like EGFR or tubulin. For example, thiadiazole derivatives show ΔG = -9.2 kcal/mol for EGFR .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes. Simulations >50 ns reveal stable hydrogen bonds with Asp831 (EGFR) .
- Contradictions : Some studies propose ROS-mediated apoptosis, while others emphasize direct kinase inhibition. In silico models prioritize kinase targets due to strong binding affinity .
Q. What strategies mitigate synthetic byproducts during thiadiazole ring formation?
- Methodological Answer :
- Byproduct Identification : LC-MS detects sulfonamide byproducts from incomplete cyclization. Adjusting reaction time (≤3 minutes) minimizes these .
- Catalyst Screening : Iodine outperforms POCl3 in reducing sulfur byproducts (e.g., S8). Triethylamine acts as both base and catalyst .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity. DMF increases reaction rate but may degrade at >100°C .
Q. How does crystallographic data inform polymorph screening and stability studies?
- Methodological Answer :
- Polymorph Identification : SHELXL refines unit cell parameters (e.g., monoclinic P2₁/c space group). Hydrogen-bonding networks (e.g., N-H···O) stabilize Form I .
- Stability Tests : DSC reveals melting points (mp ~210–215°C). Form I shows higher thermal stability (ΔHfusion = 120 J/g) than metastable Form II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
